molecular formula C19H17N3O8 B14131616 Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate CAS No. 88796-72-9

Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate

Cat. No.: B14131616
CAS No.: 88796-72-9
M. Wt: 415.4 g/mol
InChI Key: LLZZICPARPKBLZ-UHFFFAOYSA-N
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Description

Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their significant biological activities, including antimicrobial and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate typically involves the nitration of furan derivatives followed by esterification and amination reactions. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to further reactions to introduce the ethyl ester and amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted nitrofuran compounds, which can have varied biological activities .

Scientific Research Applications

Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and survival. The compound’s nitrofuran moieties are crucial for its activity, as they undergo reduction to form reactive intermediates that interact with bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurazone: Another nitrofuran derivative with similar antimicrobial properties.

    Nitrofurantoin: Used primarily for urinary tract infections.

    Furazolidone: Effective against bacterial diarrhea and Helicobacter pylori infections.

Uniqueness

Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is unique due to its specific structure, which combines the nitrofuran moieties with an ethyl ester and amino groups.

Properties

CAS No.

88796-72-9

Molecular Formula

C19H17N3O8

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-[bis[(5-nitrofuran-2-yl)methyl]amino]benzoate

InChI

InChI=1S/C19H17N3O8/c1-2-28-19(23)15-5-3-4-6-16(15)20(11-13-7-9-17(29-13)21(24)25)12-14-8-10-18(30-14)22(26)27/h3-10H,2,11-12H2,1H3

InChI Key

LLZZICPARPKBLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(CC2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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